molecular formula C24H24FN5O2 B2887748 9-(4-ethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848219-41-0

9-(4-ethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

カタログ番号: B2887748
CAS番号: 848219-41-0
分子量: 433.487
InChIキー: QZKCBRIEWRLAMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-(4-ethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and purine derivatives. The key steps in the synthesis may involve:

    Nucleophilic Substitution: Introduction of the ethyl and fluorophenyl groups through nucleophilic substitution reactions.

    Cyclization: Formation of the purine core through cyclization reactions under controlled conditions.

    Methylation: Introduction of the methyl group using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s purine core is of interest due to its similarity to nucleotides, which are the building blocks of DNA and RNA. This makes it a potential candidate for studying nucleotide interactions and developing nucleotide analogs.

Medicine

The compound’s structure suggests potential pharmacological applications. It may be investigated for its activity against various biological targets, including enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties may find applications in the production of polymers, coatings, and electronic materials.

作用機序

The mechanism of action of 9-(4-ethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The purine core can mimic natural nucleotides, allowing it to interfere with nucleotide metabolism or signaling pathways. The exact mechanism depends on the specific biological context and target.

類似化合物との比較

Similar Compounds

  • 9-(4-methylphenyl)-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
  • 9-(4-ethylphenyl)-3-[(4-bromophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 9-(4-ethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione lies in its specific substitution pattern. The presence of the ethyl and fluorophenyl groups imparts distinct chemical and biological properties, differentiating it from other similar compounds. These substitutions can influence the compound’s reactivity, binding affinity, and overall stability.

生物活性

The compound 9-(4-ethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a novel synthetic derivative of purine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H26FN5OC_{25}H_{26}FN_5O with a molecular weight of approximately 433.50 g/mol. Its structure features a tetrahydropyrimido core fused with a purine-like system, which is essential for its biological activity.

Antagonistic Properties

Recent studies have indicated that this compound exhibits significant antagonistic activity against adenosine receptors (A1 and A2A). The following table summarizes the inhibitory constants (KiK_i) for human adenosine receptors:

Receptor Type Inhibitory Constant (KiK_i)
A1116 nM
A2A94 nM

These values suggest that the compound has a high affinity for both receptor types, indicating its potential as a dual antagonist in therapeutic applications targeting neurological disorders and cardiovascular diseases .

Enzyme Inhibition

In addition to receptor antagonism, this compound has been shown to inhibit monoamine oxidase B (MAO-B) activity. The half-maximal inhibitory concentration (IC50IC_{50}) for MAO-B was reported to be 260 nM in rat models. This property is particularly relevant for the treatment of neurodegenerative diseases such as Parkinson's disease, where MAO-B inhibition can lead to increased levels of neuroprotective monoamines .

The biological activity of This compound is primarily mediated through its interactions with adenosine receptors and MAO-B. The compound's ability to modulate these targets can lead to alterations in neurotransmitter levels and neuronal excitability.

Study 1: Neuroprotective Effects

In a controlled study involving animal models of Parkinson's disease, administration of the compound resulted in significant neuroprotection against dopaminergic neuron degeneration. The treated group exhibited improved motor function and reduced oxidative stress markers compared to the control group. This suggests that the compound may provide therapeutic benefits by enhancing dopaminergic signaling through MAO-B inhibition and adenosine receptor antagonism .

Study 2: Cardiovascular Implications

Another study focused on the cardiovascular effects of the compound demonstrated its ability to lower blood pressure in hypertensive rat models. The mechanism was attributed to the antagonism of A1 receptors, which are known to mediate vasoconstriction. The results indicated a potential role for this compound in managing hypertension and related cardiovascular conditions .

特性

IUPAC Name

9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2/c1-3-16-7-11-19(12-8-16)28-13-4-14-29-20-21(26-23(28)29)27(2)24(32)30(22(20)31)15-17-5-9-18(25)10-6-17/h5-12H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKCBRIEWRLAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。